molecular formula C11H15N3O B13485259 1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol

1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol

Cat. No.: B13485259
M. Wt: 205.26 g/mol
InChI Key: UABOZTDHDZQJRU-UHFFFAOYSA-N
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Description

1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of indazole derivatives Indazoles are nitrogen-containing heterocycles known for their significant chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-aminoindazole with 2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

  • 1-(6-Amino-2H-indazol-2-yl)propan-2-ol
  • 4-(6-Amino-2H-indazol-2-yl)butan-1-ol
  • 3-(6-Amino-2H-indazol-2-yl)propan-1-ol

Comparison: Compared to similar compounds, 1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol stands out due to its unique structural features and reactivity. Its specific substitution pattern and functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(6-aminoindazol-2-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C11H15N3O/c1-11(2,15)7-14-6-8-3-4-9(12)5-10(8)13-14/h3-6,15H,7,12H2,1-2H3

InChI Key

UABOZTDHDZQJRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C2C=CC(=CC2=N1)N)O

Origin of Product

United States

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